![molecular formula C16H18BrN5O3S2 B13369090 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
Description
4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a 4-bromophenyl group, a methylsulfonyl-piperidine moiety, and a methyl ether linkage. This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole family, a class of molecules known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The methylsulfonyl-piperidine substituent enhances lipophilicity and may influence pharmacokinetic properties, while the 4-bromophenyl group contributes to electronic effects and molecular recognition in biological systems .
Properties
Molecular Formula |
C16H18BrN5O3S2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18BrN5O3S2/c1-27(23,24)21-8-2-3-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-6-4-12(17)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
PUTWOLCYKDTYBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-thiadiazole Precursors
- The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives (acid chlorides, esters).
- Typical conditions involve reflux in acidic or neutral media to promote ring closure.
- For example, ethyl 6,7-difluoro-1,4-dihydro-4-oxoquinoline derivatives have been cyclized with sulfur-containing reagents to form thiazole-fused systems.
Formation of the Triazole Ring
- The 1,2,4-triazole ring is often formed via cyclization of hydrazine derivatives with carboxylic acid hydrazides or similar precursors.
- The fusion of the triazole to the thiadiazole ring is achieved through condensation reactions involving appropriate hydrazide and thioamide functionalities.
- Literature reports palladium-catalyzed heteroannulation and cyclocondensation methods for constructing fused triazolo-thiadiazole systems.
Attachment of the 4-Bromophenyl Methyl Ether Moiety
- The 4-bromophenyl methyl ether group is introduced by nucleophilic substitution or etherification reactions.
- A common approach involves reacting a hydroxymethyl intermediate on the heterocyclic core with 4-bromophenol or its derivatives under Williamson ether synthesis conditions.
- Alternatively, 4-bromobenzyl halides can be reacted with hydroxyl groups on the intermediate to form the methyl ether linkage.
Typical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield Range (%) | Notes |
---|---|---|---|
Thiadiazole ring formation | Thiosemicarbazide + acid chloride, reflux | 70–85 | Acidic or neutral media |
Triazole ring cyclization | Hydrazide + hydrazine derivatives, heating | 65–80 | Often requires dehydrating agents |
Piperidinyl methylsulfonylation | Methylsulfonyl chloride, base, inert solvent | 75–90 | Low temperature to avoid side reactions |
Coupling piperidinyl to heterocycle | Nucleophilic substitution or Pd-catalyzed amination | 60–80 | Requires activated halide on heterocycle |
Etherification with 4-bromophenyl moiety | Williamson ether synthesis, base, aprotic solvent | 70–85 | Purification by chromatography recommended |
Representative Synthetic Scheme (Conceptual)
1. Preparation of 1,3,4-thiadiazole intermediate:
Thiosemicarbazide + acid chloride → thiadiazole ring closure
2. Formation of fused triazolo-thiadiazole:
Hydrazide derivative + thiadiazole intermediate → fused heterocycle
3. Synthesis of 1-(methylsulfonyl)-3-piperidinyl substituent:
Piperidine + methylsulfonyl chloride → methylsulfonyl piperidine
4. Coupling of piperidinyl substituent:
Fused heterocycle (with halomethyl group) + methylsulfonyl piperidine → substituted heterocycle
5. Etherification with 4-bromophenyl group:
Hydroxymethyl intermediate + 4-bromophenol (or bromobenzyl halide) → final compound
Analytical and Purification Notes
- Each intermediate and the final compound are typically purified by column chromatography or recrystallization.
- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
- The presence of the methylsulfonyl group is confirmed by characteristic sulfone peaks in IR (~1300 and 1150 cm⁻¹).
- The bromophenyl group is confirmed by aromatic proton signals in NMR and bromine isotopic pattern in MS.
The preparation of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl]triazolo[3,4-b]thiadiazol-6-yl}methyl ether involves a multi-step synthetic route combining heterocyclic ring formation, functional group transformations, and coupling reactions. The key challenges include efficient construction of the fused triazolo-thiadiazole core and selective introduction of the methylsulfonyl piperidinyl substituent and the bromophenyl methyl ether moiety.
Advances in palladium-catalyzed heteroannulation and cross-coupling reactions have facilitated these syntheses, improving yields and selectivity. Further optimization may focus on greener solvents, milder conditions, and scalable protocols.
This synthesis exemplifies the integration of classical heterocyclic chemistry with modern catalytic methods to access complex bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the bromine atom can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiadiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl-Piperidine : This substituent distinguishes the target compound from simpler analogues by introducing conformational rigidity and sulfone-mediated hydrogen bonding .
- Aryl Ether Linkage : The methyl ether group in the target compound contrasts with bulkier substituents (e.g., morpholinylmethyl in ), which may alter membrane permeability.
Physicochemical Properties
Crystallographic data for 6-(4-bromophenyl)-3-methyl-triazolo-thiadiazole () reveal a planar triazolo-thiadiazole core with intermolecular C–H···N and π-π interactions stabilizing the lattice . The target compound’s methylsulfonyl-piperidine group is expected to disrupt crystal packing, reducing melting points compared to non-polar analogues. Predicted logP values for morpholine-containing derivatives (~2.8) suggest moderate lipophilicity, whereas the target compound’s logP may exceed 3.5 due to the 4-bromophenyl group .
Biological Activity
The compound 4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by recent research findings and structure-activity relationship (SAR) analyses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazolo-thiadiazole class exhibit significant antimicrobial properties. Specifically, compounds related to 4-bromophenyl moieties have shown promising results against various strains of Mycobacterium tuberculosis (Mtb).
Key Findings:
- A study indicated that several compounds in the 3-(4-bromophenyl) series possess good to excellent antitubercular activities. For instance, compounds with a minimum inhibitory concentration (MIC) of less than 4.0 µg/mL were identified against multidrug-resistant strains of Mtb .
- The introduction of the 4-bromophenyl group at specific positions was found to enhance the potency of these compounds significantly. Notably, two specific derivatives demonstrated MIC values of 0.5 µg/mL against the H37Rv strain of Mtb .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds containing the thiadiazole ring have been reported to exhibit antiproliferative effects against various cancer cell lines.
Case Studies:
- In vitro studies using human breast adenocarcinoma cells (MCF-7) revealed that certain thiadiazole derivatives exhibited significant cytotoxicity. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
- Another investigation highlighted that novel triazolo-thiadiazole derivatives showed effective inhibition of cancer cell proliferation across multiple cell lines including HeLa and A549 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly influences the activity.
Compound | Position | MIC (µg/mL) | Activity Type |
---|---|---|---|
6c-4 | 6 | 0.5 | Antitubercular |
6d-4 | 3 | 0.5 | Antitubercular |
Various | - | < 4 | Anticancer |
The mechanisms through which these compounds exert their biological effects are still being elucidated. However, it is hypothesized that:
- Antimicrobial Activity : The triazole and thiadiazole rings may interfere with bacterial cell wall synthesis or function through enzyme inhibition.
- Anticancer Activity : The compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation and survival.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a 4-bromophenyl group, a methylsulfonyl-piperidine moiety, and a methyl ether linkage. The triazole-thiadiazole system provides π-conjugation and hydrogen-bonding capabilities, while the bromophenyl group enhances electrophilic substitution potential. The methylsulfonyl group on piperidine increases solubility and influences intermolecular interactions. Structural characterization relies on NMR, IR, and MS to confirm regiochemistry and purity .
Q. What standard synthetic routes are used to prepare this compound, and what are common yield-limiting steps?
Synthesis typically involves:
- Step 1: Cyclocondensation of thiosemicarbazide with substituted carboxylic acids to form the triazole-thiadiazole core.
- Step 2: Alkylation of the thiadiazole nitrogen with 4-bromobenzyl bromide.
- Step 3: Introduction of the methylsulfonyl-piperidine group via nucleophilic substitution. Yield-limiting steps include regioselective alkylation (Step 2) and steric hindrance during piperidine functionalization (Step 3). Catalysts like K₂CO₃ and solvents like DMF are critical for optimizing yields (typically 40–60%) .
Q. How is purity and structural integrity validated during synthesis?
Purity is assessed via HPLC (≥95% purity threshold), while structural confirmation uses:
- ¹H/¹³C NMR: To verify proton environments and carbon frameworks.
- HRMS: For exact mass matching (±2 ppm error).
- X-ray crystallography (where available): To resolve ambiguities in regiochemistry, as seen in related triazolo-thiadiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during piperidine sulfonylation?
Competing N-sulfonylation versus O-sulfonylation is minimized by:
- Temperature control: Maintaining 0–5°C during sulfonyl chloride addition to reduce kinetic side products.
- Solvent selection: Using dichloromethane (low polarity) to favor sulfonamide formation over esterification.
- Catalysts: Triethylamine as a base to scavenge HCl and drive the reaction forward. Yields improve from 45% to 68% under these conditions .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock Vina): To screen against kinases or GPCRs, leveraging the triazole-thiadiazole core’s hydrogen-bonding motifs.
- DFT calculations: To map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions (e.g., bromophenyl vs. sulfonyl groups).
- MD simulations: To assess stability in binding pockets over 100 ns trajectories. These methods align with studies on analogous antimicrobial triazolo-thiadiazoles .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
Discrepancies arise from assay-specific variables:
- Cellular permeability: Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with uptake differences.
- Redox interference: Test in presence of antioxidants (e.g., ascorbic acid) to rule out false positives in MTT assays.
- Target selectivity profiling: Combine kinome-wide screening and SPR to identify off-target interactions. Cross-validation with structural analogs (e.g., chlorophenyl derivatives) is critical .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Deuterium incorporation: Replace labile hydrogens (e.g., methyl ether) with deuterium to slow CYP450-mediated oxidation.
- Prodrug modification: Mask the sulfonyl group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues.
- Co-administration with CYP inhibitors: Use ketoconazole to prolong half-life. These approaches are validated in piperidine-containing drug candidates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.